2-hydroxy-N,4-dimethoxybenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy-N,4-dimethoxybenzamide can be synthesized through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. these methods may not be compatible with functionalized molecules . The use of ultrasonic irradiation and green solid acid catalysts can provide more efficient and environmentally friendly alternatives .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-hydroxy-N,4-dimethoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-hydroxy-N,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity may be due to its ability to inhibit the growth of specific bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxy-N,4-dimethoxybenzamide include:
2,3-dimethoxybenzamide: Exhibits similar antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Also exhibits antioxidant and antibacterial activities.
Uniqueness
This compound is unique due to its specific functional groups, which may confer unique properties and activities compared to other benzamide derivatives. For example, the presence of both hydroxyl and methoxy groups may enhance its antioxidant activity .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-hydroxy-N,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-6-3-4-7(8(11)5-6)9(12)10-14-2/h3-5,11H,1-2H3,(H,10,12) |
InChI Key |
DOROVEJBWMNQNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NOC)O |
Origin of Product |
United States |
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